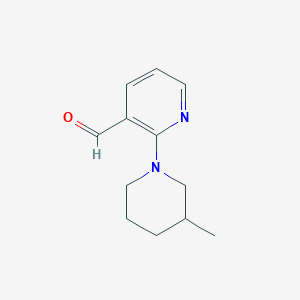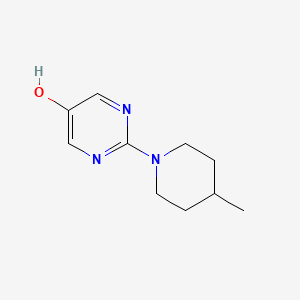
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones and pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group and an isopropyl group, as well as a pyrrolidinone ring with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy and Isopropyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the isopropyl group can be added through alkylation reactions using isopropyl halides.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate amine and carbonyl compounds.
Final Coupling: The pyrimidine and pyrrolidinone rings are coupled together through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxy and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and isopropyl groups play a crucial role in binding interactions, while the pyrrolidinone ring may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Hydroxy-2-methylpyrimidin-4-yl)-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(6-Hydroxy-2-isopropylpyrimidin-4-yl)-1-methylpyrrolidin-2-one is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both hydroxy and isopropyl groups on the pyrimidine ring, along with the methyl-substituted pyrrolidinone ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(1-methyl-5-oxopyrrolidin-3-yl)-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)12-13-9(5-10(16)14-12)8-4-11(17)15(3)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,14,16) |
Clé InChI |
FQBGDXAMRXIBLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=O)N1)C2CC(=O)N(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


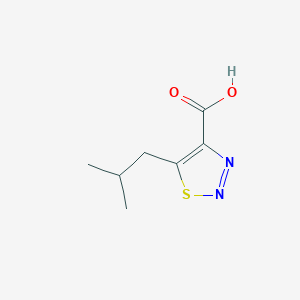
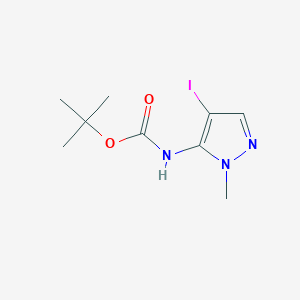
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)
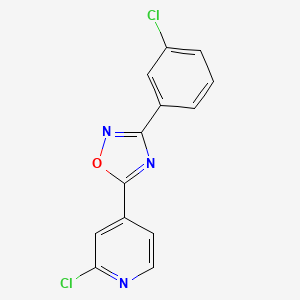

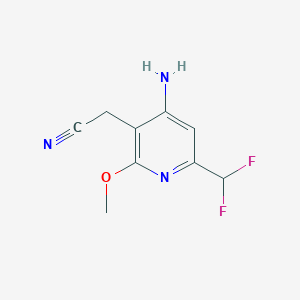

![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)
